

"comparative study of 1,2-Dioleoyl-3-caprin from different suppliers"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2-Dioleoyl-3-caprin**

Cat. No.: **B3026232**

[Get Quote](#)

A Comparative Guide to 1,2-Dioleoyl-3-caprin from Various Suppliers

For researchers, scientists, and drug development professionals, the purity and consistency of lipid standards are paramount for reproducible and reliable experimental outcomes. This guide provides a comparative overview of **1,2-Dioleoyl-3-caprin** (also known as 1,2-Dioleoyl-3-decanoyl-rac-glycerol or TG(18:1/18:1/10:0)) from several reputable suppliers. Due to the limited public availability of batch-specific Certificates of Analysis, this guide focuses on the stated specifications and provides detailed experimental protocols for researchers to conduct their own comparative analysis.

Supplier Overview and Stated Product Specifications

The following table summarizes the publicly available information for **1,2-Dioleoyl-3-caprin** and similar triglycerides from prominent suppliers in the field of lipid research. Researchers are strongly encouraged to request a lot-specific Certificate of Analysis from the supplier before purchase.

Supplier	Product Name	CAS Number	Stated Purity	Analytical Methods Mentioned
Cayman Chemical	1,2-Dioleoyl-3-Decanoyl-rac-glycerol	88286-47-9	>98% ^[1]	Not specified on product page
Interprise USA	1,2-Dioleoyl-3-Decanoyl-rac-glycerol	88286-47-9	≥98% ^[2]	Not specified on product page
MedchemExpress	1,2-Dipalmitoyl-3-decanoyl-rac-glycerol	93378-78-0	Not specified	Chromatography -mass spectrometry ^[3] ^[4] ^[5]
Larodan	General Triglycerides	Various	>99% ^[6]	TLC, GC, HPLC, GC-MS, LC-MS ^[7]
Nu-Chek Prep	General Triglycerides	Various	>99%+ ^[8] ^[9]	Gas-liquid chromatography (GLC) and Thin-layer chromatography (TLC) ^[8] ^[10] ^[11]
Avanti Polar Lipids	General Lipids	Various	>99% for many products	TLC, GC/FID, Mass Spectrometry ^[12]

Experimental Protocols for Comparative Analysis

To ensure the quality and consistency of **1,2-Dioleoyl-3-caprin** from different suppliers, a series of analytical tests should be performed. The following are detailed protocols for key experiments.

Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method to qualitatively assess the purity of a lipid sample and identify the presence of major impurities such as mono- and diglycerides, or free fatty acids.

Materials:

- TLC plates (silica gel 60 F254)
- Developing chamber
- Spotting capillaries
- Solvent system: Hexane/Diethyl Ether/Acetic Acid (80:20:1, v/v/v)
- Visualization reagent: 5% phosphomolybdic acid in ethanol or iodine vapor
- Heat gun

Procedure:

- Dissolve a small amount of the **1,2-Dioleoyl-3-caprin** from each supplier in chloroform or another suitable solvent to a concentration of approximately 1-5 mg/mL.
- Using a spotting capillary, apply a small spot of each sample solution to the baseline of a TLC plate.
- Allow the spots to dry completely.
- Place the TLC plate in a developing chamber containing the solvent system.
- Allow the solvent front to migrate up the plate until it is approximately 1 cm from the top.
- Remove the plate from the chamber and allow it to air dry.
- Visualize the separated spots by placing the plate in an iodine vapor chamber or by spraying with the phosphomolybdic acid solution and heating with a heat gun.

- The triglyceride will appear as a single major spot. Any additional spots indicate the presence of impurities. The R_f value of the triglyceride spot should be consistent across samples.

Fatty Acid Composition by Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is the gold standard for determining the fatty acid composition of a triglyceride. This requires a derivatization step to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs).

Materials:

- Gas chromatograph with a flame ionization detector (FID)
- Capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or similar)
- Reagents for transesterification (e.g., 0.5 M sodium methoxide in methanol, or boron trifluoride-methanol)
- Hexane
- Anhydrous sodium sulfate
- FAME standards for identification

Procedure:

- Transesterification: Accurately weigh approximately 10-20 mg of the triglyceride sample into a screw-cap test tube. Add 2 mL of 0.5 M sodium methoxide in methanol.
- Heat the mixture at 50-60°C for 10-15 minutes with occasional shaking.
- After cooling, add 2 mL of hexane and 2 mL of saturated NaCl solution.
- Vortex the mixture and centrifuge to separate the layers.
- Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

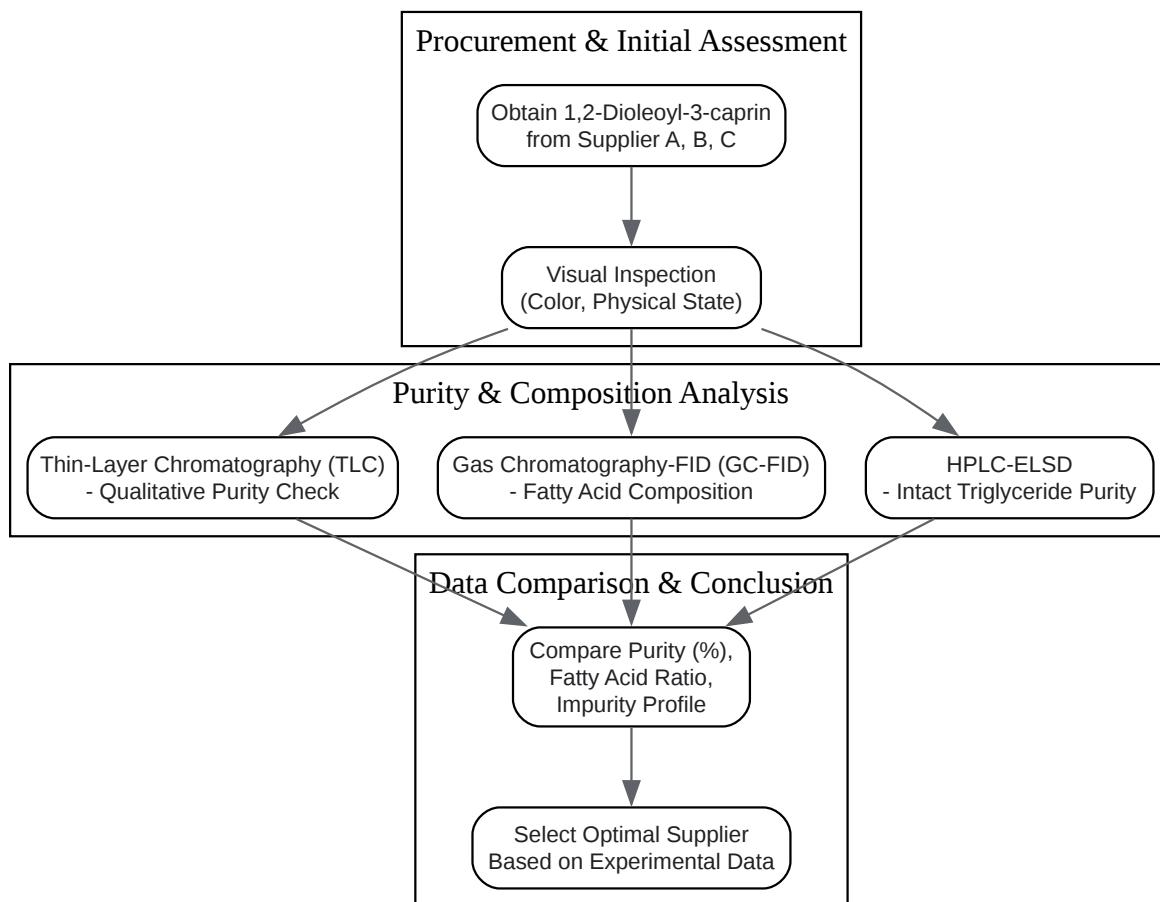
- Dry the hexane extract over a small amount of anhydrous sodium sulfate.
- GC-FID Analysis: Inject 1 μ L of the FAMEs solution into the GC-FID.
- GC Conditions (Example):
 - Injector Temperature: 250°C
 - Detector Temperature: 280°C
 - Oven Program: Initial temperature 150°C, hold for 1 min, ramp at 4°C/min to 220°C, hold for 10 min.
 - Carrier Gas: Helium or Hydrogen
 - Split Ratio: 50:1
- Identify the fatty acid methyl esters by comparing their retention times with those of known standards.
- The expected fatty acid composition for pure **1,2-Dioleoyl-3-caprin** is a 2:1 molar ratio of oleic acid (C18:1) to capric acid (C10:0).

Analysis of Intact Triglycerides by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD allows for the separation and quantification of intact triglycerides, providing a direct assessment of the purity of the target molecule and the presence of other triglyceride species.

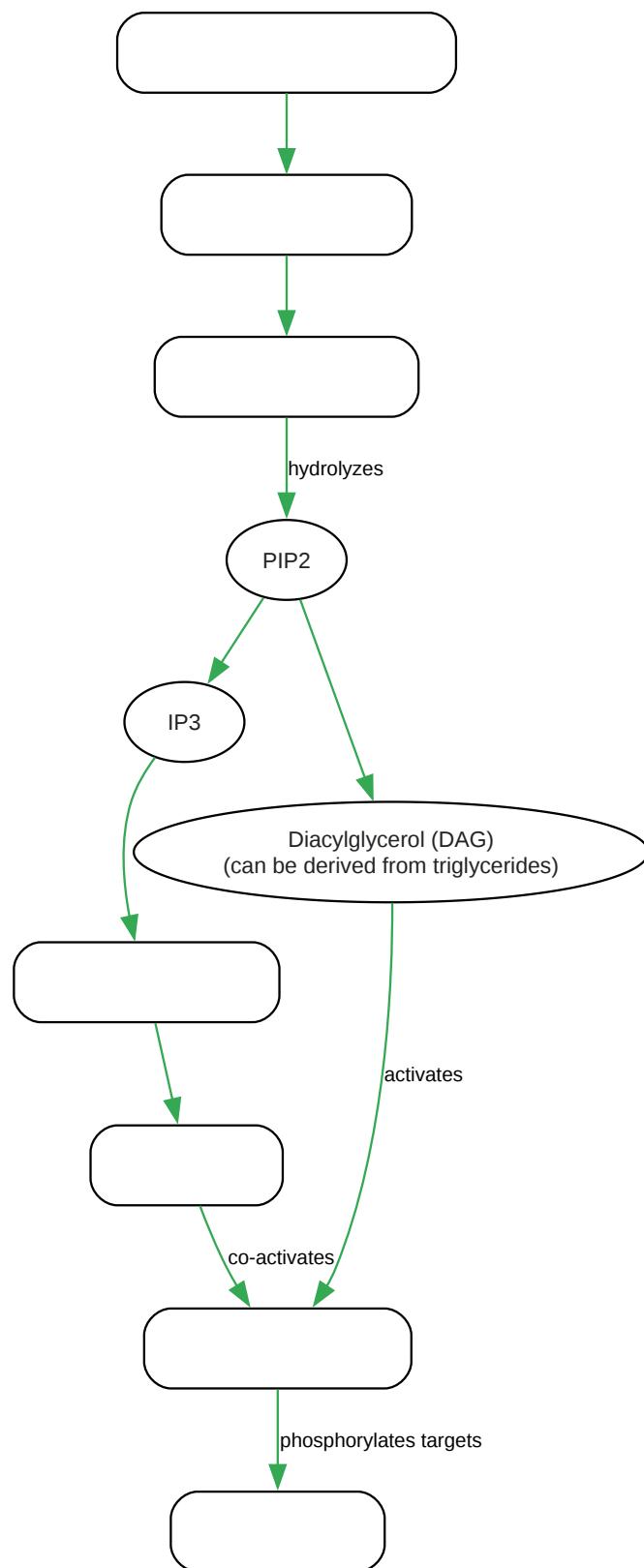
Materials:

- High-performance liquid chromatograph with an evaporative light scattering detector (ELSD)
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
- Mobile Phase A: Acetonitrile


- Mobile Phase B: Dichloromethane or Isopropanol
- Sample solvent: Chloroform or a mixture of mobile phase

Procedure:

- Prepare solutions of each **1,2-Dioleoyl-3-caprin** sample in the sample solvent at a concentration of approximately 1-2 mg/mL.
- HPLC Conditions (Example):
 - Column Temperature: 30°C
 - Flow Rate: 1.0 mL/min
 - Gradient Program: A linear gradient from 100% A to a final composition of 50% A and 50% B over 30 minutes.
 - Injection Volume: 10-20 µL
 - ELSD Settings: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow (Nitrogen) 1.5 L/min.
- Inject the samples and record the chromatograms.
- The major peak should correspond to **1,2-Dioleoyl-3-caprin**. The peak area percentage of this main peak relative to the total area of all peaks provides a quantitative measure of purity.


Visualization of Experimental Workflow and a Relevant Signaling Pathway

To further clarify the experimental process and the potential application of this lipid, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the comparative analysis of **1,2-Dioleoyl-3-caprin**.

[Click to download full resolution via product page](#)

Caption: A simplified signaling pathway involving diacylglycerol, a potential metabolite of triglycerides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Dioleoyl-3-Decanoyl-rac-glycerol | CAS 88286-47-9 | Cayman Chemical | Biomol.com [biomol.com]
- 2. enterpriseusa.com [enterpriseusa.com]
- 3. caymanchem.com [caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. larodan.com [larodan.com]
- 7. larodan.com [larodan.com]
- 8. nu-checkprep.com [nu-checkprep.com]
- 9. nu-checkprep.com [nu-checkprep.com]
- 10. studylib.net [studylib.net]
- 11. Standards [nu-checkprep.com]
- 12. avantiresearch.com [avantiresearch.com]
- To cite this document: BenchChem. ["comparative study of 1,2-Dioleoyl-3-caprin from different suppliers"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3026232#comparative-study-of-1-2-dioleoyl-3-caprin-from-different-suppliers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com